

Toxicological Profile of Carbophenothion in Mammals: A Technical Guide

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Compound of Interest						
Compound Name:	Carbophenothion					
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Executive Summary: **Carbophenothion** is a non-systemic organophosphate insecticide and acaricide previously used in agriculture and for ectoparasite control on livestock.[1] Classified as a highly toxic compound (Category I) by the EPA, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of neurotoxic effects. This guide provides a comprehensive overview of the toxicological data for **carbophenothion** in mammalian species, detailing its acute and chronic toxicity, mechanism of action, neurotoxicity, carcinogenicity, and toxicokinetics. Quantitative data are summarized in tabular format, and key experimental workflows and mechanisms are visualized.

Introduction to Carbophenothion

Carbophenothion, with the chemical name S-[(p-chlorophenyl)thiomethyl] O,O-diethyl phosphorodithioate, is a neurotoxin that exerts its effects through contact and ingestion.[3][4] Due to its high toxicity, it was designated as a Restricted Use Pesticide (RUP).[2] Its primary toxicological concern in mammals is its potent inhibition of cholinesterase enzymes, which is characteristic of organophosphate pesticides.[2][4][5]

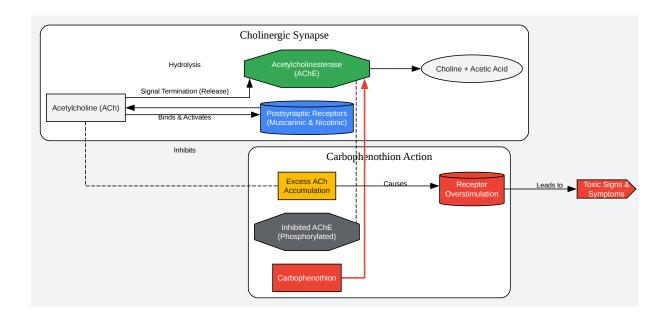
Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of **carbophenothion** toxicity is the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems.[2][6][7] AChE is responsible for



hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[8][9]

Carbophenothion, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE.[6] This forms a stable, phosphorylated enzyme that is unable to perform its normal function. The resulting accumulation of ACh in the synaptic cleft leads to excessive and prolonged stimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[6][7][9] This overstimulation is responsible for the wide array of acute symptoms observed in **carbophenothion** poisoning.[2]



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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbophenothion.

Toxicological Profile



Acute Toxicity

Carbophenothion exhibits high acute toxicity in mammals via oral, dermal, and inhalation routes.[2] Symptoms of acute poisoning are characteristic of cholinergic overstimulation and include headache, blurred vision, weakness, nausea, abdominal cramps, vomiting, diarrhea, salivation, sweating, and pinpoint pupils.[2] Young animals have been found to be more susceptible to organophosphates than adults, potentially due to incomplete development of hepatic detoxification enzymes.[3][10]

Table 1: Acute Toxicity of Carbophenothion in Mammals

Species	Route	Parameter	Value	Reference(s)
Rat (female)	Oral	LD ₅₀	10 mg/kg	[2]
Rat (male)	Oral	LD ₅₀	30 mg/kg	[2]
Rat (female)	Dermal	LD ₅₀	27 mg/kg	[2]
Rat (male)	Dermal	LD ₅₀	54 mg/kg	[2]
Rat	Inhalation	LC ₅₀	0.002 mg/L	[2]
Mouse	Oral	LD ₅₀	218 mg/kg	[2]
Rabbit	Dermal	LD50	1,270 - 1,850 mg/kg	[2]

| Cat | Dermal | LD50 | Lethal (1% powder) |[11] |

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of the tested population.[12] LC₅₀ (Median Lethal Concentration): The concentration in air or water required to kill 50% of the tested population.

Subchronic and Chronic Toxicity

Longer-term exposure to **carbophenothion** at sub-lethal doses primarily results in the inhibition of cholinesterase activity. Other observed effects in chronic studies include reduced body weight gain and increased adrenal gland weights in females.[2][3]



Table 2: Subchronic and Chronic Toxicity of Carbophenothion in Mammals

Species	Duration	Study Type	Dosing Levels	Key Findings & NOAEL / LOAEL	Reference(s
Rat	2 years	Chronic Feeding	0, 5, 20, 80 ppm	NOAEL: 5 ppm (0.25 mg/kg/day) for plasma cholinester ase depression.	[1]
Rat	90 days	Subchronic Feeding	0, 10, 22, 46, 100 ppm	RBC cholinesteras e inhibition at ≥10 ppm. Brain & plasma inhibition at ≥22 ppm. Reduced growth in females at 100 ppm.	[1]
Dog	90 days	Subchronic Oral (Capsule)	0.02, 0.04, 0.08, 0.25, 0.80 mg/kg/day	No significant effects reported at tested doses.	[1]

 \mid Dog \mid 22-25 days \mid Subchronic Oral \mid 0, 0.02, 0.2, 2 mg/kg/day \mid Emesis and diarrhea at 0.2 and 2 mg/kg/day. \mid [13] \mid

NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[14] LOAEL



(Lowest-Observed-Adverse-Effect Level): The lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.

Neurotoxicity

The primary neurotoxic effect of **carbophenothion** is mediated by AChE inhibition as detailed above.[3][4] In a special study for delayed neurotoxicity, adult hens were administered a very high dose of **carbophenothion** (330 mg/kg).[13] While severe signs of cholinergic toxicity were observed, only one of fourteen hens showed minimal leg weakness, accompanied by some nerve fiber degeneration.[13] This suggests a low potential for delayed neurotoxicity compared to some other organophosphates.[13]

Carcinogenicity

Carbophenothion has not been shown to be carcinogenic in long-term animal studies. In a two-year feeding study, rats administered doses up to 4 mg/kg/day (the highest dose tested) did not show any increase in tumor incidence.[2]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **carbophenothion** were not detailed in the available literature. However, organophosphates as a class are known to pose risks during development.[15] The developing nervous system can be particularly vulnerable, and increased susceptibility to organophosphate toxicity in neonatal animals has been demonstrated.[15] This heightened sensitivity may be due to lower levels of detoxifying enzymes in young animals.[15] Therefore, potential reproductive and developmental effects remain a concern for this class of compounds.

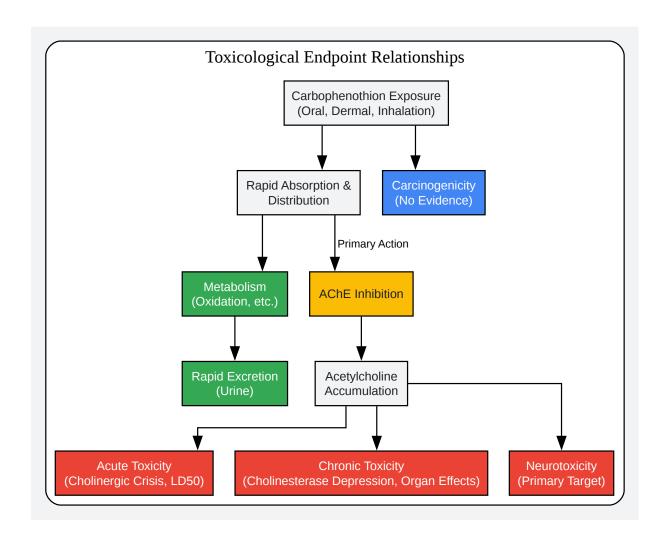
Toxicokinetics and Metabolism

- Absorption: Carbophenothion is rapidly absorbed through the skin.[2] Studies in rats showed it penetrates the skin in less than an hour.[2]
- Metabolism: The metabolism of carbophenothion is qualitatively similar in mammals and
 insects, with the principal products being oxidative metabolites.[1] It can be metabolized to
 its sulphoxide, and an equilibrium appears to exist between the parent compound and the



sulphoxide in vivo.[13] The metabolites are considerably less toxic than the parent compound, indicating that metabolism is a detoxification pathway.[13]

• Excretion: **Carbophenothion** and its metabolites are excreted from the body rapidly.[2] Following intraperitoneal administration in mice, over 75% of the dose was excreted in the urine within 24 hours.[1]



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Caption: Logical flow from exposure to toxicological endpoints for Carbophenothion.

Experimental Protocols

Detailed protocols for the specific historical studies on **carbophenothion** are not publicly available. However, they would have followed standardized guidelines for toxicity testing. A



general methodology for a chronic toxicity/carcinogenicity study, based on modern standards, is described below.[16][17][18]

General Protocol: 2-Year Chronic Toxicity/Carcinogenicity Rodent Bioassay

- Objective: To assess the potential for long-term toxicity and carcinogenicity following repeated dietary exposure to a test substance.
- Test System: Laboratory rodents, typically rats (e.g., Sprague-Dawley or Fischer 344) and mice.[17] Studies use both sexes.
- Group Size: For carcinogenicity assays, typically 50 animals per sex per dose group.[16]
- Dose Selection: At least three dose levels plus a concurrent control group are used.[14][16]
 - High Dose: The highest dose should elicit signs of toxicity without significantly altering the normal lifespan (Maximum Tolerated Dose - MTD).[16]
 - Low Dose: Should not produce any evidence of toxicity.[16]
 - Mid Dose: An intermediate dose to establish a dose-response relationship.
- Administration: The test substance is mixed into the diet and administered continuously for the duration of the study (typically 18-24 months).[19]
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight & Food Consumption: Measured weekly for the first few months, then biweekly or monthly.
 - Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for analysis.
 - Pathology: At the end of the study, all animals (including those that die prematurely)
 undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues



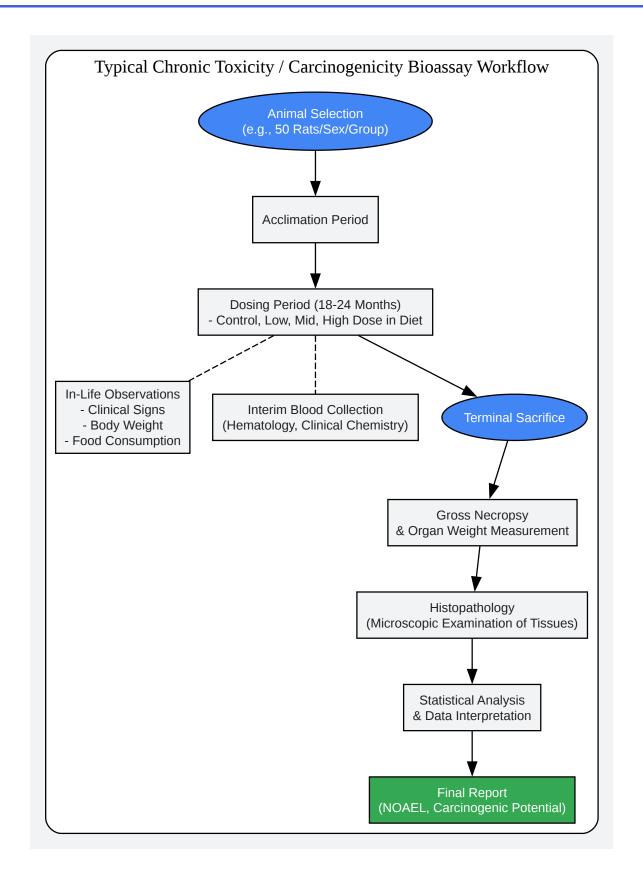




is collected and preserved for histopathological examination.[16]

• Data Analysis: Statistical analysis is performed to compare tumor incidence and nonneoplastic lesions between the dosed groups and the control group to determine if any effects are treatment-related.





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Caption: Generalized experimental workflow for a 2-year rodent bioassay.



Conclusion

The toxicological profile of **carbophenothion** in mammals is dominated by its potent activity as an acetylcholinesterase inhibitor. It demonstrates high acute toxicity via multiple routes of exposure. Chronic exposure leads to dose-dependent cholinesterase inhibition, with a clear NOAEL established in rat studies at 5 ppm (0.25 mg/kg/day).[1] The available data indicate that **carbophenothion** has a low potential for delayed neurotoxicity and is not carcinogenic in long-term rodent bioassays.[2][13] It is rapidly absorbed, metabolized to less toxic compounds, and excreted. While specific reproductive and developmental toxicity data for **carbophenothion** are limited, the known sensitivity of developing organisms to organophosphates warrants caution. This comprehensive profile underscores the high toxicity of **carbophenothion** and provides the basis for understanding its risk to mammalian health.

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